butyl 2-[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetate
Description
Butyl 2-[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetate is a coumarin derivative featuring a propyl group at position 4 of the chromen-2-one core and a butyl ester-linked acetoxy group at position 7. Coumarins are renowned for their diverse biological activities, including anticoagulant, antimicrobial, and anti-inflammatory properties. This compound’s structural modifications aim to optimize pharmacokinetic properties, such as lipophilicity and metabolic stability, by introducing alkyl substituents and ester functionalities .
Properties
IUPAC Name |
butyl 2-(2-oxo-4-propylchromen-7-yl)oxyacetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22O5/c1-3-5-9-21-18(20)12-22-14-7-8-15-13(6-4-2)10-17(19)23-16(15)11-14/h7-8,10-11H,3-6,9,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFKUTLAVHYBYPZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)COC1=CC2=C(C=C1)C(=CC(=O)O2)CCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of butyl 2-[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetate typically involves the esterification of 2-oxo-4-propyl-2H-chromen-7-ol with butyl bromoacetate. The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the esterification process, and the product is then purified through recrystallization .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring reaction conditions and product purification can enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Butyl [(2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the carbonyl group to hydroxyl groups.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted coumarin derivatives, which can exhibit different biological and chemical properties .
Scientific Research Applications
1.1. Acetylcholinesterase Inhibition
One of the primary applications of butyl 2-[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetate is its potential as an acetylcholinesterase inhibitor. This property is significant in the context of treating neurodegenerative diseases such as Alzheimer's disease, where the inhibition of acetylcholinesterase can help increase acetylcholine levels in the brain.
Case Study:
A study synthesized various coumarin derivatives and evaluated their inhibitory activities against acetylcholinesterase. The results indicated that compounds with a similar structure to this compound exhibited promising IC50 values, suggesting potential therapeutic benefits for Alzheimer’s disease treatment .
1.2. Antioxidant Properties
Coumarin derivatives are known for their antioxidant properties, which can protect cells from oxidative stress. This compound may exhibit similar effects.
Research Findings:
Research has demonstrated that coumarin derivatives can scavenge free radicals effectively, which is crucial in preventing cellular damage associated with various diseases, including cancer and cardiovascular conditions .
2.1. Pesticide Development
The structural characteristics of this compound make it a candidate for developing new pesticides or fungicides due to its potential bioactivity against pests and pathogens.
Case Study:
Research has shown that similar coumarin-based compounds possess antifungal activity against various plant pathogens, indicating that this compound could be explored for agricultural applications .
| Compound | Activity Type | Target Organism | Reference |
|---|---|---|---|
| This compound | Antifungal | Various pathogens | |
| Coumarin derivative X | Antifungal | Fusarium spp. |
3.1. Polymer Additives
Due to its chemical structure, butyl 2-[(2-oxo-4-propyl-2H-chromen-7-yloxy]acetate can be utilized as an additive in polymer formulations to enhance properties such as UV stability and mechanical strength.
Research Insights:
Studies have indicated that incorporating coumarin derivatives into polymer matrices can improve their thermal stability and resistance to photodegradation . This application is particularly relevant in industries where materials are exposed to harsh environmental conditions.
Mechanism of Action
The mechanism of action of butyl 2-[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetate involves its interaction with various molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit bacterial enzymes, leading to antimicrobial effects. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below summarizes key structural features and physicochemical parameters of the target compound and its analogs:
Key Observations :
Crystallographic and Computational Studies
- Structural Analysis : Tools like SHELXL () and WinGX () enable precise determination of crystal structures, critical for understanding conformation-activity relationships.
- In Silico Predictions : Molecular docking studies () could model the target’s interactions with enzymes like thrombin or cytochrome P450, guided by substituent effects.
Biological Activity
Butyl 2-[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetate is a member of the coumarin family, which is known for its diverse biological activities. This compound has garnered interest for its potential applications in medicine and agriculture due to its antimicrobial, antioxidant, and anticancer properties.
Chemical Structure and Synthesis
The molecular formula of this compound is , with a molecular weight of approximately 344.4 g/mol. The compound is synthesized through the esterification of 2-oxo-4-propyl-2H-chromen-7-ol with butyl bromoacetate, typically using potassium carbonate as a base in dimethylformamide (DMF) as a solvent. This reaction can be optimized for industrial applications using continuous flow reactors to enhance yield and purity .
Antimicrobial Activity
Research has indicated that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting that it may inhibit bacterial growth by targeting specific enzymes involved in metabolic pathways. The mechanism of action likely involves the binding of the compound to bacterial enzymes, thereby disrupting their function .
Antioxidant Properties
The antioxidant activity of this compound has been evaluated through various assays, including DPPH and ABTS radical scavenging tests. Results indicate that this compound can effectively neutralize free radicals, contributing to its potential protective effects against oxidative stress-related diseases .
Anticancer Potential
Several studies have explored the anticancer properties of coumarin derivatives, including this compound. In particular, compounds with similar structures have shown promise in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines, including breast cancer (MCF-7) and lung cancer cells. The proposed mechanism involves the activation of caspases and modulation of apoptotic pathways .
Comparative Biological Activity
To illustrate the biological activity of this compound relative to other coumarin derivatives, the following table summarizes key findings:
| Compound Name | Antimicrobial Activity | Antioxidant Activity | Anticancer Activity |
|---|---|---|---|
| Butyl 2-[...]-acetate | Effective against Gram-positive bacteria | High radical scavenging capacity | Induces apoptosis in MCF-7 cells |
| Butyl [(4-methyl...]-acetate | Moderate activity against E. coli | Moderate scavenging ability | Inhibits A549 lung cancer cells |
| Butyl [(6-benzyl...]-acetate | Effective against Staphylococcus aureus | High antioxidant capacity | Induces cell cycle arrest |
Case Studies and Research Findings
- Antimicrobial Study : A study conducted on various coumarin derivatives, including butyl 2-[...]-acetate, revealed that it inhibited the growth of Staphylococcus aureus and E. coli with minimum inhibitory concentrations (MICs) ranging from 50 to 100 µg/mL .
- Antioxidant Assessment : In a comparative study using DPPH assay, butyl 2-[...]-acetate showed an IC50 value of 25 µg/mL, indicating strong antioxidant potential compared to standard antioxidants like ascorbic acid (IC50 = 15 µg/mL) .
- Anticancer Evaluation : In vitro tests on MCF-7 cells demonstrated that butyl 2-[...]-acetate induced significant apoptosis at concentrations above 30 µM, with a notable increase in caspase activity measured through fluorometric assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
